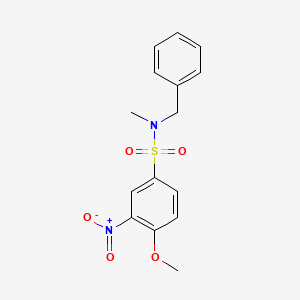![molecular formula C24H20FN3OS B4106405 N-{5-[4-(ethylthio)-1-phthalazinyl]-2-methylphenyl}-4-fluorobenzamide](/img/structure/B4106405.png)
N-{5-[4-(ethylthio)-1-phthalazinyl]-2-methylphenyl}-4-fluorobenzamide
Vue d'ensemble
Description
N-{5-[4-(ethylthio)-1-phthalazinyl]-2-methylphenyl}-4-fluorobenzamide, commonly known as PFT-α, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. PFT-α is a potent inhibitor of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer.
Mécanisme D'action
PFT-α inhibits p53 by binding to its DNA-binding domain, preventing it from binding to DNA and activating the transcription of downstream target genes. This inhibition of p53 leads to the induction of apoptosis in cancer cells. PFT-α has also been shown to inhibit the interaction between p53 and MDM2, a protein that regulates the degradation of p53, leading to an increase in p53 levels and a subsequent increase in apoptosis.
Biochemical and Physiological Effects
PFT-α has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. PFT-α has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, PFT-α has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PFT-α in lab experiments include its potent inhibition of p53, its ability to induce apoptosis in cancer cells, its anti-inflammatory properties, and its neuroprotective effects. The limitations of using PFT-α in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For the study of PFT-α include further studies to determine its safety and efficacy in humans, the development of more potent and selective p53 inhibitors, and the identification of new therapeutic applications for PFT-α. In addition, the use of PFT-α in combination with other cancer therapies is an area of active research.
Applications De Recherche Scientifique
PFT-α has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of p53 by PFT-α has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. PFT-α has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, PFT-α has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[5-(4-ethylsulfanylphthalazin-1-yl)-2-methylphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-3-30-24-20-7-5-4-6-19(20)22(27-28-24)17-9-8-15(2)21(14-17)26-23(29)16-10-12-18(25)13-11-16/h4-14H,3H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPIULICUBBDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)phenyl]-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4106330.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4106335.png)
![3-hydroxy-7,7-dimethyl-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4106337.png)
![2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4106349.png)
![7-(3-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4106359.png)

![2-methoxy-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106367.png)

![N-methyl-3-(1-methyl-1H-pyrazol-4-yl)-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4106374.png)
![N-benzyl-2-[(4-ethoxyphenyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4106391.png)


![2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B4106433.png)
![methyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4106435.png)